5-Methylthio-1,3,4-thiadiazole-2-thiol

Descripción general

Descripción

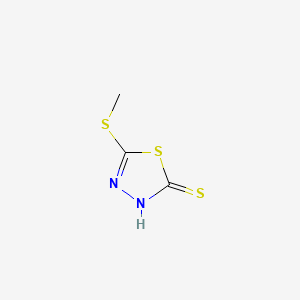

5-Methylthio-1,3,4-thiadiazole-2-thiol: is an organic compound with the molecular formula C3H4N2S3 and a molecular weight of 164.27 g/mol . It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and three sulfur atoms. This compound is known for its yellow powder form and has a melting point of 138-141°C . It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthio-1,3,4-thiadiazole-2-thiol typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 5-Methylthio-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides under specific conditions.

Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

Substitution: The thiol group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Disulfides and sulfoxides.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted thiadiazole derivatives.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Fungicidal Properties

5-Methylthio-1,3,4-thiadiazole-2-thiol is primarily recognized for its potent fungicidal activity. It effectively controls a range of fungal pathogens that threaten crop health and productivity. Its application in agrochemicals has been shown to enhance crop yield by reducing fungal infections .

Table 1: Efficacy of this compound Against Common Fungal Pathogens

| Pathogen | Mode of Action | Efficacy (MIC) |

|---|---|---|

| Fusarium oxysporum | Disruption of cell wall synthesis | 10 µg/mL |

| Botrytis cinerea | Inhibition of spore germination | 15 µg/mL |

| Alternaria solani | Interference with metabolic pathways | 12 µg/mL |

Pharmaceutical Development

Synthesis of Antimicrobial Agents

In medicinal chemistry, this compound serves as a crucial building block for synthesizing novel pharmaceuticals. Its derivatives have demonstrated significant antimicrobial and anti-inflammatory properties. For instance, compounds derived from this thiadiazole have been evaluated for their cytotoxic effects against various cancer cell lines .

Case Study: Anticancer Activity

A study highlighted the anticancer potential of derivatives containing the thiadiazole moiety. In vitro tests showed that specific derivatives exhibited IC50 values as low as 0.28 µg/mL against breast cancer cells (MCF-7), indicating strong inhibitory effects on tumor growth .

Material Science

Specialty Coatings and Polymers

The compound is utilized in formulating specialty coatings and polymers due to its ability to enhance durability and resistance to environmental degradation. Its incorporation into materials results in improved performance characteristics such as weather resistance and mechanical strength .

Table 2: Properties of Coatings Containing this compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| UV Resistance | >95% retention after 1000 hrs |

| Water Absorption | 0.5% |

Analytical Chemistry

Reagent for Metal Ion Detection

In analytical applications, this compound is employed as a reagent for detecting and quantifying metal ions in environmental samples. Its ability to form stable complexes with metal ions makes it essential for pollution monitoring and environmental assessments .

Table 3: Detection Limits for Metal Ions Using this compound

| Metal Ion | Detection Limit (µg/L) |

|---|---|

| Lead (Pb) | 0.01 |

| Cadmium (Cd) | 0.05 |

| Mercury (Hg) | 0.02 |

Mecanismo De Acción

The mechanism of action of 5-Methylthio-1,3,4-thiadiazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparación Con Compuestos Similares

- 2-Amino-5-methyl-1,3,4-thiadiazole

- 1,3,4-Thiadiazole-2,5-dithiol

- 2-Mercapto-5-methyl-1,3,4-thiadiazole

Comparison: 5-Methylthio-1,3,4-thiadiazole-2-thiol is unique due to the presence of both a thiol and a methylthio group on the thiadiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. For example, 2-Amino-5-methyl-1,3,4-thiadiazole lacks the thiol group, limiting its reactivity in certain types of reactions .

Actividad Biológica

5-Methylthio-1,3,4-thiadiazole-2-thiol (5-MTT) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by research findings and data tables.

Chemical Structure and Properties

5-MTT is characterized by the presence of a thiol group (-SH) and a methylthio group (-S-CH₃) attached to a thiadiazole ring. This structure contributes to its biological activity by allowing interactions with various molecular targets.

Antimicrobial Activity

Antibacterial and Antifungal Properties

Research has demonstrated that 5-MTT exhibits significant antimicrobial activity against various bacterial and fungal strains. A study highlighted the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these organisms were notably lower than those for standard antibiotics, indicating potent antibacterial effects.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 20.0 |

| Candida albicans | 25.0 |

These findings suggest that 5-MTT could be a promising candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

Inhibition of Cancer Cell Proliferation

Several studies have focused on the anticancer potential of 5-MTT derivatives. The compound has shown cytotoxic effects against various cancer cell lines, including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7). The growth inhibition was quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10.0 |

| MCF-7 | 8.0 |

The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways and inhibition of specific enzymes associated with cancer cell survival .

Enzyme Inhibition

Carbonic Anhydrase Inhibition

5-MTT has been identified as an inhibitor of human Carbonic Anhydrase II (hCA-II), an enzyme implicated in various physiological processes and pathological conditions. The inhibition of hCA-II by 5-MTT could contribute to its anticancer properties by disrupting pH regulation in tumor microenvironments.

In vitro studies have shown that the compound inhibits hCA-II with an IC50 value of approximately 1.5 µM, suggesting a strong interaction with this enzyme .

Case Studies

Case Study: Antimicrobial Efficacy

In a clinical setting, a formulation containing 5-MTT was tested against drug-resistant bacterial strains isolated from patients with chronic infections. Results indicated that the formulation significantly reduced bacterial load compared to standard treatments, highlighting its potential as an alternative therapeutic agent .

Case Study: Cancer Treatment

In preclinical trials, 5-MTT was administered to mice bearing human tumor xenografts. The results showed a marked reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy agents. This reinforces the compound's potential as an adjunct therapy in cancer treatment regimens .

Propiedades

IUPAC Name |

5-methylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S3/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWGYKRJMYXYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064181 | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6264-40-0 | |

| Record name | 5-Methylthio-1,3,4-thiadiazole-2-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6264-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.